(Z)-N-[(E,2R)-2-hydroxyheptadec-3-enyl]tetracos-15-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-[(E,2R)-2-hydroxyheptadec-3-enyl]tetracos-15-enamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a long hydrocarbon chain with multiple double bonds and functional groups, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Hantzsch esters as versatile reagents in photoredox catalyzed organic synthesis . These esters serve as electron donors and proton sources, facilitating the formation of complex organic structures.
Industrial Production Methods
Industrial production of (Z)-N-[(E,2R)-2-hydroxyheptadec-3-enyl]tetracos-15-enamide may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N-[(E,2R)-2-hydroxyheptadec-3-enyl]tetracos-15-enamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-N-[(E,2R)-2-hydroxyheptadec-3-enyl]tetracos-15-enamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential biological activities. Its long hydrocarbon chain and functional groups may interact with biological membranes and proteins, leading to various biological effects.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, offering new avenues for drug development.
Industry
In industry, this compound is used in the development of advanced materials and chemical products. Its unique properties make it suitable for applications in coatings, lubricants, and other specialized products.
Mecanismo De Acción
The mechanism of action of (Z)-N-[(E,2R)-2-hydroxyheptadec-3-enyl]tetracos-15-enamide involves its interaction with molecular targets and pathways within biological systems The compound’s functional groups and hydrocarbon chain allow it to bind to specific proteins and enzymes, modulating their activity and leading to various biological effects
Comparación Con Compuestos Similares
Similar Compounds
(15Z)-15-Tetracosenamide: A structurally similar compound with a long hydrocarbon chain and amide functional group.
15(Z)-Tetracosenol: Another related compound with a similar hydrocarbon chain but different functional groups.
Uniqueness
(Z)-N-[(E,2R)-2-hydroxyheptadec-3-enyl]tetracos-15-enamide stands out due to its specific combination of double bonds and functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological systems makes it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C41H79NO2 |
---|---|
Peso molecular |
618.1 g/mol |
Nombre IUPAC |
(Z)-N-[(E,2R)-2-hydroxyheptadec-3-enyl]tetracos-15-enamide |
InChI |
InChI=1S/C41H79NO2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-41(44)42-39-40(43)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,40,43H,3-16,19-34,36,38-39H2,1-2H3,(H,42,44)/b18-17-,37-35+/t40-/m1/s1 |
Clave InChI |
XPHWDNZGVGPFQF-CCGAOYPISA-N |
SMILES isomérico |
CCCCCCCCCCCCC/C=C/[C@H](CNC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCC=CC(CNC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.